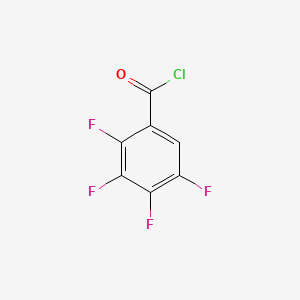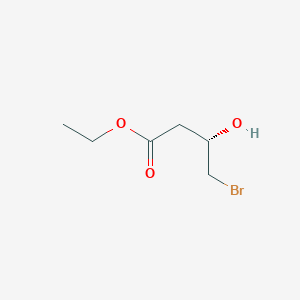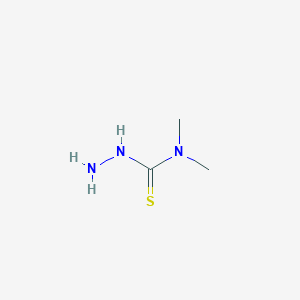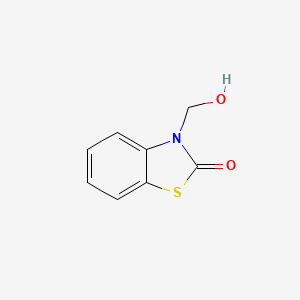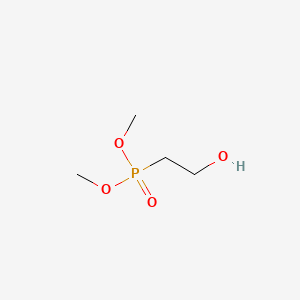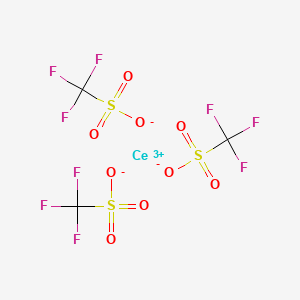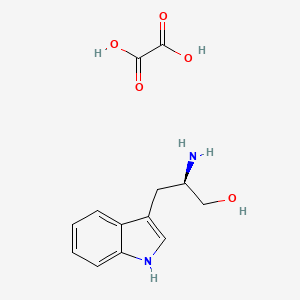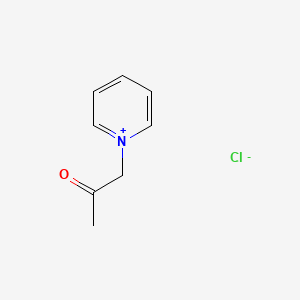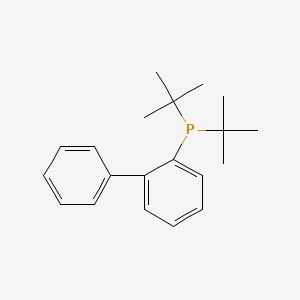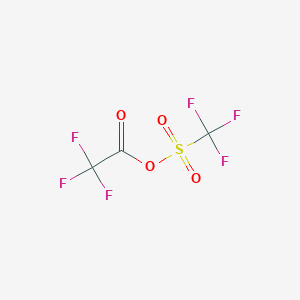
Trifluoracethyltriflat
Übersicht
Beschreibung
Trifluoroacetyl triflate, with the chemical formula CF₃C(O)OSO₂CF₃, is a highly reactive compound used primarily as a reagent in organic synthesis. It is known for its efficacy in trifluoroacetylation reactions, where it introduces the trifluoroacetyl group into various nucleophilic molecules, including alcohols, amines, and aromatic substrates .
Wissenschaftliche Forschungsanwendungen
Trifluoroacetyl triflate has several scientific research applications, including:
Organic Synthesis: It is widely used as a reagent for introducing the trifluoroacetyl group into various organic molecules.
Medicinal Chemistry: The trifluoroacetyl group is important in the synthesis of biologically active compounds, including pharmaceuticals.
Material Science: It is used in the development of materials with unique properties due to the presence of the trifluoroacetyl group.
Wirkmechanismus
Target of Action
Trifluoroacetyl triflate (TFAT) is a potent trifluoroacetylating agent . Its primary targets are various nucleophilic molecules, including alcohols , amines , aromatic activated substrates , covalent fluorides , and halides . These targets play a crucial role in organic synthesis, where they act as reactants that undergo trifluoroacetylation reactions .
Mode of Action
TFAT interacts with its targets by donating a trifluoroacetyl group . This group is highly reactive, enabling TFAT to readily react with several types of nucleophiles under mild conditions . The trifluoroacetyl group can be easily removed under mildly basic conditions, making it a useful tool for the protection or activation of functional groups in organic and bioorganic chemistry .
Biochemical Pathways
The trifluoroacetylation reaction facilitated by TFAT is a key step in the construction of trifluoromethylated compounds . This reaction can lead to the synthesis of various trifluoromethyl-heterocycles such as benzothiadiazines, pyrazoles, benzodiazepines, thieno-thiazines, isoxazoles, and pyrimidines . These compounds are often used as intermediates in drug synthesis .
Pharmacokinetics
Its high reactivity and the resulting trifluoroacetylation reactions can significantly influence the absorption, distribution, metabolism, and excretion (adme) properties of the resulting compounds .
Result of Action
The result of TFAT’s action is the formation of trifluoromethylated compounds . These compounds have diverse applications, particularly in medicinal chemistry, where the trifluoromethyl group can dramatically affect the electronic density of the molecule and change its interaction with the receptor site .
Action Environment
The action of TFAT is influenced by environmental factors such as the choice of solvents. Due to its high reactivity, TFAT imposes limitations on the choice of solvents for these reactions, with benzene, saturated hydrocarbons, and common halogenates solvents being among the few compatible options . Furthermore, the conformation of TFAT can vary depending on the environment, with the syn–anti conformer being the most prevalent in the vapor phase at room temperature .
Biochemische Analyse
Biochemical Properties
Trifluoroacetyl triflate plays a significant role in biochemical reactions, particularly in the trifluoroacetylation of nucleophiles such as alcohols, amines, and aromatic activated substrates . This compound interacts with enzymes and proteins by modifying their functional groups, thereby altering their activity and stability. For instance, trifluoroacetyl triflate can modify lysine residues in proteins, leading to changes in their conformation and function .
Cellular Effects
Trifluoroacetyl triflate influences various cellular processes by modifying biomolecules within the cell. It affects cell signaling pathways, gene expression, and cellular metabolism by altering the structure and function of proteins and enzymes . For example, trifluoroacetyl triflate can inhibit the activity of certain enzymes involved in metabolic pathways, leading to changes in cellular energy production and overall metabolism .
Molecular Mechanism
At the molecular level, trifluoroacetyl triflate exerts its effects through covalent modification of biomolecules. It forms stable trifluoroacetyl adducts with nucleophilic sites on proteins and enzymes, leading to inhibition or activation of their activity . This modification can also result in changes in gene expression by altering the interaction of transcription factors with DNA .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of trifluoroacetyl triflate can change over time due to its stability and degradation. The compound is known to be highly reactive and can degrade in the presence of water, forming corrosive acids . Long-term exposure to trifluoroacetyl triflate can lead to cumulative effects on cellular function, including changes in enzyme activity and protein stability .
Dosage Effects in Animal Models
The effects of trifluoroacetyl triflate vary with different dosages in animal models. At low doses, the compound can selectively modify specific proteins and enzymes, leading to targeted biochemical effects . At high doses, trifluoroacetyl triflate can cause toxic effects, including cellular damage and disruption of metabolic pathways . These adverse effects highlight the importance of careful dosage control in experimental settings.
Metabolic Pathways
Trifluoroacetyl triflate is involved in various metabolic pathways, primarily through its role in modifying enzymes and proteins . It interacts with enzymes such as acetyltransferases and deacetylases, affecting their activity and altering metabolic flux . These interactions can lead to changes in metabolite levels and overall cellular metabolism .
Transport and Distribution
Within cells and tissues, trifluoroacetyl triflate is transported and distributed through interactions with transporters and binding proteins . Its high reactivity allows it to rapidly modify biomolecules, leading to its accumulation in specific cellular compartments . This localization can influence the compound’s activity and function within the cell .
Subcellular Localization
Trifluoroacetyl triflate is localized in various subcellular compartments, including the cytoplasm and organelles such as the endoplasmic reticulum and mitochondria . Its activity and function can be affected by post-translational modifications and targeting signals that direct it to specific cellular locations . This subcellular localization is crucial for its role in modifying proteins and enzymes within the cell .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Trifluoroacetyl triflate can be synthesized through two primary routes:
Reaction of Trifluoroacetyl Chloride with Silver Triflate: This method involves the reaction of trifluoroacetyl chloride with silver triflate, resulting in the formation of trifluoroacetyl triflate.
Reaction of Trifluoroacetic Acid with Triflic Acid: In this method, trifluoroacetic acid is reacted with triflic acid in the presence of phosphorus pentoxide (P₂O₅) and fine sand.
Industrial Production Methods
Industrial production of trifluoroacetyl triflate typically follows the second synthetic route due to its higher yield and purity. The process involves careful handling of the volatile product and the use of high temperatures for distillation .
Analyse Chemischer Reaktionen
Types of Reactions
Trifluoroacetyl triflate undergoes various types of reactions, including:
Trifluoroacetylation: It is primarily used for trifluoroacetylation reactions, where it introduces the trifluoroacetyl group into nucleophilic molecules.
Substitution Reactions: It can participate in substitution reactions with nucleophiles such as alcohols, amines, and halides.
Common Reagents and Conditions
Common reagents used in reactions with trifluoroacetyl triflate include:
- Alcohols
- Amines
- Aromatic substrates
- Covalent fluorides
- Halides
The reactions are typically carried out in solvents such as benzene, saturated hydrocarbons, and common halogenated solvents .
Major Products Formed
The major products formed from reactions with trifluoroacetyl triflate include trifluoroacetylated derivatives of the nucleophiles involved in the reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to trifluoroacetyl triflate include:
- Trifluoroacetyl chloride
- Trifluoroacetic anhydride
- Trifluoromethyl triflate
Uniqueness
Trifluoroacetyl triflate is unique due to its high reactivity and efficacy in trifluoroacetylation reactions under mild conditions. It is considered one of the most powerful trifluoroacetylating agents known .
Eigenschaften
IUPAC Name |
trifluoromethylsulfonyl 2,2,2-trifluoroacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3F6O4S/c4-2(5,6)1(10)13-14(11,12)3(7,8)9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWJGTOABGBFQNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(F)(F)F)OS(=O)(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3F6O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60370610 | |
| Record name | Trifluoroacetyl triflate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60370610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68602-57-3 | |
| Record name | Trifluoroacetyl triflate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60370610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Trifluoroacetyl Triflate [Powerful Trifluoroacetylating Reagent] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes trifluoroacetyl triflate such a potent electrophile, and how does this property translate to its synthetic utility?
A: Trifluoroacetyl triflate (CF3COOTf) owes its high electrophilicity to the combined electron-withdrawing effects of the trifluoroacetyl (CF3CO-) and triflate (-OTf) groups. [, ] This characteristic renders it highly reactive towards nucleophilic species, making it a valuable reagent for introducing the trifluoroacetyl group into various molecules. [, ]
Q2: The research mentions the selective synthesis of benzofurans and dihydrobenzofurans. How does trifluoroacetyl triflate enable this selectivity?
A: The selectivity in synthesizing benzofurans and dihydrobenzofurans stems from the choice of reaction conditions when using trifluoroacetyl triflate. Reacting oxime ethers with trifluoroacetic anhydride (TFAA) leads to dihydrobenzofurans. [, ] Conversely, using trifluoroacetyl triflate in the presence of 4-dimethylaminopyridine (DMAP) results in aromatized benzofurans. [, ] This control over product formation highlights the versatility of trifluoroacetyl triflate in organic synthesis.
Q3: Can you elaborate on the mechanism by which trifluoroacetyl triflate facilitates the formation of indoles from enehydrazines?
A: The synthesis of indoles from enehydrazines using trifluoroacetyl triflate proceeds through a [, ]-sigmatropic rearrangement. [] Initially, the enehydrazine reacts with trifluoroacetyl triflate, leading to the formation of an N-trifluoroacetyl enehydrazine intermediate. This intermediate then undergoes a [, ]-sigmatropic rearrangement, followed by cyclization, to yield the final indole product. []
Q4: What are some of the advantages of using trifluoroacetyl triflate compared to other trifluoroacetylating agents?
A: Trifluoroacetyl triflate demonstrates several advantages over alternative trifluoroacetylating agents. It exhibits exceptional reactivity, enabling reactions to occur under milder conditions. [, ] Additionally, it demonstrates high selectivity in certain reactions, such as the selective formation of benzofurans or dihydrobenzofurans depending on the reaction conditions. [, ] This selectivity allows chemists to synthesize desired products with greater control and efficiency.
Q5: Are there any notable applications of trifluoroacetyl triflate in the synthesis of natural products?
A: Yes, the research highlights the successful application of trifluoroacetyl triflate in the formal total synthesis of (±)-lunarine, a natural product with potential biological activity. [] This example underscores the utility of trifluoroacetyl triflate as a tool for complex molecule synthesis.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


